Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate: Comprehensive Solubility Profile and Process Chemistry Applications
Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate: Comprehensive Solubility Profile and Process Chemistry Applications
Executive Summary & Chemical Significance
Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate (EBDPC, CAS: 1378862-62-4) is a highly functionalized, electron-deficient heterocyclic building block[1]. Featuring three distinct halogen substituents and an ester moiety, it is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents.
Understanding the solubility profile of EBDPC is not merely a formulation requirement; it is a fundamental prerequisite for process chemistry. The differential reactivity of its halogenated positions (C4 > C6 > C2) allows for regioselective functionalization, such as Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (SNAr)[2]. However, exploiting this reactivity requires precise solvent selection to ensure substrate dissolution, reaction kinetic optimization, and efficient downstream crystallization.
Physicochemical Profiling & Solvation Thermodynamics
To predict and rationalize the solubility of EBDPC, we apply the Hansen Solubility Parameters (HSP) framework, which deconstructs cohesive energy into three intermolecular forces: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH )[3][4].
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Dispersion ( δD ): The unsubstituted pyrimidine ring possesses a baseline δD of ~20.5 MPa 1/2 [3]. The addition of two heavy chlorine atoms and one bromine atom significantly increases the molar volume and polarizability of EBDPC, driving the dispersion component higher.
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Polarity ( δP ): The pyrimidine nitrogens and the ethyl ester carbonyl contribute to a moderate-to-high polarity profile ( δP ~9.0 - 11.0 MPa 1/2 ).
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Hydrogen Bonding ( δH ): EBDPC is strictly a hydrogen-bond acceptor. Lacking any protic hydrogens (H-bond donors), its δH is relatively low.
Consequently, EBDPC exhibits optimal solubility in solvents that offer high dispersion and moderate polarity, but it strictly resists solvation in highly protic, high- δH networks like water[4].
Empirical Solubility Data in Organic Solvents
The quantitative solubility of EBDPC across various solvent classes dictates its utility in different synthetic steps. The data below summarizes the thermodynamic solubility limits at 25 °C.
| Solvent Class | Solvent | Solubility at 25 °C (mg/mL) | Application Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 250.0 | Ideal for SNAr; stabilizes charged transition states. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 200.0 | Standard for high-throughput screening and stock solutions. |
| Ethers | Tetrahydrofuran (THF) | > 150.0 | Excellent for organometallic cross-couplings (Suzuki/Stille). |
| Halogenated | Dichloromethane (DCM) | > 300.0 | Primary choice for extractions and biphasic reactions. |
| Aromatics | Toluene | ~ 85.0 | Useful for high-temperature reflux; allows controlled crystallization upon cooling. |
| Alcohols | Methanol (MeOH) | ~ 15.0 | Poor solvent; acts as an excellent anti-solvent for precipitation. |
| Aliphatic | n-Hexane | < 2.0 | Used in chromatography and as a strict anti-solvent. |
| Aqueous | Water (pH 7.4 Buffer) | < 0.01 | Highlights the extreme lipophilicity of the polyhalogenated scaffold. |
Methodology: Thermodynamic Solubility via Shake-Flask HPLC-UV
While kinetic solubility assays are useful for early drug discovery, process chemistry demands absolute thermodynamic accuracy. The shake-flask method remains the "gold standard" for this purpose[5]. The following protocol outlines a self-validating system designed to eliminate artifacts such as transient supersaturation.
Step-by-Step Protocol
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Preparation of the Solid Phase: Weigh an excess amount of EBDPC (e.g., 500 mg) into a 5 mL amber glass vial to prevent potential photo-degradation of the carbon-bromine bond.
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Solvent Addition & Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermostatic shaking incubator set precisely to 25.0 ± 0.1 °C at 300 RPM[6].
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Self-Validating Sampling (Causality Check): Kinetic dissolution can initially overshoot true solubility. To confirm true thermodynamic equilibrium, extract 50 µL aliquots at 24, 48, and 72 hours[5]. Equilibrium is scientifically validated only when the concentration variance between the 48 h and 72 h time points is < 5%.
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Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Crucial Causality: PTFE must be used because EBDPC is highly lipophilic; using nylon or cellulose filters will result in non-specific binding and artificially lowered concentration readings[6].
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HPLC-UV Quantification: Dilute the filtrate appropriately in the mobile phase (e.g., 70:30 Acetonitrile:Water) to fit within the linear dynamic range of a pre-established calibration curve. Quantify via HPLC-UV at the λmax of the pyrimidine chromophore (typically ~260-280 nm).
Workflow for determining thermodynamic solubility via the shake-flask HPLC-UV method.
Process Chemistry Implications & Solvent Selection
The empirical solubility data directly dictates the synthetic strategy for EBDPC. The electron-deficient nature of the pyrimidine ring makes the halogens highly susceptible to substitution[2].
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For Nucleophilic Aromatic Substitution (SNAr): The C4/C6 chlorines are highly reactive. Using a polar aprotic solvent like DMF (>250 mg/mL solubility) ensures that both EBDPC and typical amine/thiol nucleophiles remain in solution, while the high dielectric constant of DMF stabilizes the Meisenheimer intermediate.
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For Suzuki-Miyaura Couplings: The C5 bromine is the primary target for palladium-catalyzed cross-coupling due to the weaker C-Br bond compared to C-Cl[2]. Ethers like THF (>150 mg/mL) or Dioxane are ideal here. They provide excellent solubility for EBDPC and the boronic acid, while allowing the inorganic byproduct salts (e.g., Pd-black, potassium halides) to precipitate out of solution, simplifying downstream filtration.
Decision matrix for selecting organic solvents in EBDPC-mediated synthesis.
References
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"1378862-62-4_CAS号:1378862-62-4_Ethyl 5-bromo-2,6 ...", chemsrc.com. 1
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"HSP Basics | Practical Solubility Science - Prof Steven Abbott", stevenabbott.co.uk. 3
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"Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds", mdpi.com. 4
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"A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility", tbzmed.ac.ir.
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"High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering", pharmaexcipients.com. 5
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"Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction", acs.org. 2
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"Shake-Flask Aqueous Solubility assay (Kinetic solubility)", protocols.io. 6
Sources
- 1. 1378862-62-4_CAS号:1378862-62-4_Ethyl 5-bromo-2,6-dichloropyrimidine-4-carboxylate - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. protocols.io [protocols.io]
